REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+:24]>CO>[CH2:17]([O:16][C:14]([C:11]1[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9][C:10]=1[NH2:24])=[O:15])[CH3:18] |f:1.2|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)=O
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Name
|
|
Quantity
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32.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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DISSOLUTION
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Details
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the crude product was dissolved in methylene chloride
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Type
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WASH
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Details
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washed sequentially with aqueous saturated potassium carbonate solution and water
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Type
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CUSTOM
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Details
|
The organic was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1CCN(CC1N)CC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |